An In-depth Technical Guide to (1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS 2097990-67-3)
An In-depth Technical Guide to (1-(3-Aminopropyl)azetidin-3-yl)methanol (CAS 2097990-67-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(3-Aminopropyl)azetidin-3-yl)methanol is a bifunctional chemical entity featuring a strained azetidine ring, a primary amine, and a primary alcohol. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structural rigidity, conferred by the azetidine ring, coupled with the nucleophilic and attachment points offered by the amine and alcohol groups, provides a versatile scaffold for the synthesis of complex molecules with tailored pharmacokinetic and pharmacodynamic profiles. This guide presents a comprehensive overview of its synthesis, characterization, potential applications, and safe handling protocols.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility compared to more flexible or aromatic linkers.[1][2] The incorporation of azetidine scaffolds into drug candidates has been shown to positively impact their pharmacokinetic properties.[1] (1-(3-Aminopropyl)azetidin-3-yl)methanol represents a strategic evolution of this scaffold, offering two distinct points for chemical modification, making it a highly attractive component for constructing bifunctional molecules.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 2097990-67-3 | Internal |
| Molecular Formula | C₇H₁₆N₂O | Commercial Supplier Data |
| Molecular Weight | 144.21 g/mol | Commercial Supplier Data |
| Predicted LogP | -1.5 (approx.) | ChemDraw Prediction |
| Predicted pKa (amine) | ~10.5 | Structure-based prediction |
| Predicted Boiling Point | >200 °C (decomposes) | Structure-based prediction |
| Appearance | Likely a colorless to pale yellow oil or solid | Analogy to similar compounds |
Proposed Synthesis and Mechanism
A robust and efficient synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol can be envisioned through a reductive amination pathway, a well-established and controlled method for the N-alkylation of amines that avoids over-alkylation.[3][4] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis.[5]
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol.
Detailed Experimental Protocol
Materials:
-
3-Aminopropan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate
-
In a round-bottom flask, dissolve 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.
Step 2: Synthesis of tert-butyl (3-oxopropyl)carbamate
-
Dissolve the product from Step 1 in DCM.
-
Add PCC or Dess-Martin periodinane (1.2 eq) portion-wise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is used immediately in the next step.
Step 3: Synthesis of tert-butyl (3-((3-(hydroxymethyl)azetidin-1-yl)propyl)carbamate
-
Prepare the free base of azetidin-3-ylmethanol by neutralizing the hydrochloride salt (1.0 eq) with a suitable base (e.g., NaHCO₃ or TEA) in a solvent like methanol or DCM.
-
To a solution of the crude aldehyde from Step 2 in DCM, add the free-base azetidin-3-ylmethanol (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.[3]
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Step 4: Synthesis of (1-(3-Aminopropyl)azetidin-3-yl)methanol
-
Dissolve the purified product from Step 3 in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
If the TFA salt is obtained, it can be converted to the free base by dissolving in a minimal amount of water, basifying with a strong base (e.g., NaOH), and extracting with a suitable organic solvent.
Quality Control and Characterization
A rigorous quality control workflow is essential to confirm the identity and purity of the synthesized (1-(3-Aminopropyl)azetidin-3-yl)methanol.
Spectroscopic Analysis
-
¹H NMR (400 MHz, D₂O): Predicted chemical shifts (δ, ppm):
-
~3.6-3.8 (m, 4H, -CH ₂-N-CH ₂- of azetidine ring)
-
~3.5 (d, 2H, -CH ₂OH)
-
~3.0-3.2 (m, 1H, -CH - of azetidine ring)
-
~2.8-3.0 (t, 2H, -N-CH ₂-CH₂-CH₂-NH₂)
-
~2.6-2.8 (t, 2H, -CH₂-CH ₂-NH₂)
-
~1.7-1.9 (quintet, 2H, -CH₂-CH ₂-CH₂-)
-
The amine and hydroxyl protons will exchange with D₂O.
-
-
¹³C NMR (100 MHz, D₂O): Predicted chemical shifts (δ, ppm):
-
~65.0 (-C H₂OH)
-
~58.0 (-C H₂-N-C H₂- of azetidine ring)
-
~55.0 (-N-C H₂-CH₂-CH₂-NH₂)
-
~38.0 (-CH₂-C H₂-NH₂)
-
~35.0 (-C H- of azetidine ring)
-
~25.0 (-CH₂-C H₂-CH₂-)
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 145.1386
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier such as 0.1% formic acid or TFA. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).
-
Thin-Layer Chromatography (TLC): A polar solvent system (e.g., DCM/MeOH with a small amount of ammonium hydroxide) on silica plates can be used for rapid in-process monitoring.
Applications in Drug Discovery
The bifunctional nature of (1-(3-Aminopropyl)azetidin-3-yl)methanol makes it a highly valuable building block in several areas of drug discovery.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] (1-(3-Aminopropyl)azetidin-3-yl)methanol can serve as a rigid core for PROTAC linkers, with the primary amine and alcohol providing orthogonal handles for attachment to the two binding ligands.[11][12][13]
Caption: Use as a core linker in PROTAC design.
Fragment-Based Drug Discovery (FBDD)
The azetidine-methanol fragment itself can be used in FBDD campaigns to identify novel binding interactions with protein targets. The primary amine allows for the facile elaboration of initial fragment hits into more potent lead compounds.
Scaffold for Combinatorial Libraries
The two reactive sites on (1-(3-Aminopropyl)azetidin-3-yl)methanol can be used to generate diverse chemical libraries. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the primary alcohol can be etherified, esterified, or converted to other functional groups, enabling the exploration of a large chemical space around the rigid azetidine core.
Safety and Handling
As with any laboratory chemical, (1-(3-Aminopropyl)azetidin-3-yl)methanol should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be readily available, the following guidelines are based on the properties of similar small molecule amines.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(1-(3-Aminopropyl)azetidin-3-yl)methanol is a promising and versatile building block for modern medicinal chemistry. Its rigid azetidine core, combined with two orthogonal functional groups, provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications. The synthetic route outlined in this guide offers a practical approach to accessing this compound, and its potential as a linker in PROTACs highlights its relevance in the rapidly evolving field of targeted protein degradation. As the demand for novel chemical matter in drug discovery continues to grow, bifunctional scaffolds like (1-(3-Aminopropyl)azetidin-3-yl)methanol will undoubtedly play an increasingly important role.
References
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